Cas no 25650-68-4 (Ebeiedinone)

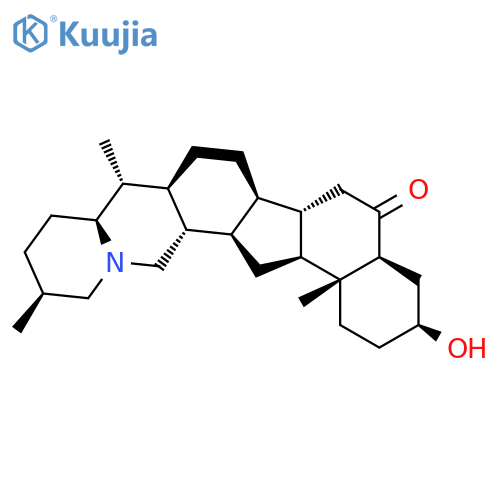

Ebeiedinone structure

商品名:Ebeiedinone

Ebeiedinone 化学的及び物理的性質

名前と識別子

-

- Cevan-6-one,3-hydroxy-, (3b,5a)-

- Benzo[7,8]fluoreno[2,1-b]quinolizine, cevan-6-one deriv.

- Ebeiedinone

- Eduardine(7CI,8CI)

- Edwardine

- (3beta,5alpha)-3-Hydroxycevan-6-one

- Eduardine

- Ebinone

- 20,22-Diepisinpeinine A

- 20-Epieduardine

- Puqiedinone

- (-)-Songbeinone

- Zhebeirine

- Sinpeinine A

- Hupehenirine

- Dongbeinine

- Songbeinone

- Chuanbeinone

- 25650-68-4

- (1S,2S,6R,9R,11S,14R,15R,18R,20R,23S,24R)-20-Hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

- DA-63098

-

- インチ: 1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-,22+,23-,24+,25-,27+/m0/s1

- InChIKey: MWBJDDYEYGDWCZ-UWGLCIHQSA-N

- ほほえんだ: O=C1C[C@H]2[C@@H]3CC[C@@H]4[C@@H](C)[C@@H]5CC[C@H](C)CN5C[C@H]4[C@@H]3C[C@@H]2[C@@]2(C)CC[C@@H](C[C@@H]21)O

計算された属性

- せいみつぶんしりょう: 399.313729551 g/mol

- どういたいしつりょう: 399.313729551 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 30

- 回転可能化学結合数: 0

- 複雑さ: 707

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 11

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 399.6

- トポロジー分子極性表面積: 40.5

- 疎水性パラメータ計算基準値(XlogP): 4.8

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.13±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: No data available

- ふってん: 536.4±35.0 °C at 760 mmHg

- フラッシュポイント: 278.2±25.9 °C

- ようかいど: Insuluble (1.7E-3 g/L) (25 ºC),

- じょうきあつ: No data available

Ebeiedinone セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

Ebeiedinone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AF65471-20mg |

Ebeiedinone |

25650-68-4 | ≥98% | 20mg |

$644.00 | 2024-04-20 | |

| A2B Chem LLC | AF65471-10mg |

Ebeiedinone |

25650-68-4 | ≥98% | 10mg |

$344.00 | 2024-04-20 | |

| A2B Chem LLC | AF65471-5mg |

Ebeiedinone |

25650-68-4 | >98% | 5mg |

$599.00 | 2023-12-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E20980-10mg |

Cevan-6-one,3-hydroxy-, (3b,5a)- |

25650-68-4 | ,HPLC≥98% | 10mg |

¥4502.0 | 2023-09-08 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP1632-10mg |

Ebeiedinone |

25650-68-4 | HPLC≥98% | 10mg |

¥3300元 | 2023-09-15 |

Ebeiedinone 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

25650-68-4 (Ebeiedinone) 関連製品

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 68551-17-7(Isoalkanes, C10-13)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量